1-Naphthalen-2-yl-3-quinoxalin-6-ylurea
Description
1-Naphthalen-2-yl-3-quinoxalin-6-ylurea is a synthetic urea derivative featuring a naphthalene moiety linked via a urea bridge to a quinoxaline aromatic system. The compound’s molecular formula is C₁₉H₁₄N₄O, with a molecular weight of 314.34 g/mol. The urea functional group (-NH-C(O)-NH-) provides hydrogen-bonding capacity, while the naphthalene and quinoxaline groups contribute aromatic π-π stacking interactions.
Properties
IUPAC Name |
1-naphthalen-2-yl-3-quinoxalin-6-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(22-15-6-5-13-3-1-2-4-14(13)11-15)23-16-7-8-17-18(12-16)21-10-9-20-17/h1-12H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZKZFKYHJTGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-2-yl-3-quinoxalin-6-ylurea typically involves the reaction of 2-naphthylamine with quinoxaline-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-2-yl-3-quinoxalin-6-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its dihydro form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-Naphthalen-2-yl-3-quinoxalin-6-ylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-yl-3-quinoxalin-6-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : INF271’s higher XlogP (4.1) suggests greater membrane permeability but lower aqueous solubility compared to the target compound. MQR’s lower XlogP (2.8) and piperidine group may enhance solubility and blood-brain barrier penetration .
- Hydrogen Bonding: The urea group in both this compound and INF271 provides two hydrogen bond donors, critical for target binding. MQR lacks hydrogen bond donors due to its methanone group, relying instead on quinoxaline’s nitrogen atoms for interactions.
This compound
While direct biological data is unavailable, the compound’s structure suggests utility in kinase inhibition or enzyme targeting. The urea linker may mimic ATP-binding motifs, common in kinase inhibitors, while quinoxaline’s nitrogen atoms could chelate metal ions or engage in charge-transfer interactions.
INF271
INF271 is documented as a biochemical probe (aliases: Probes1000096, Probes2000377) with applications in high-throughput screening. Its methoxyphenyl group likely modulates selectivity for hydrophobic binding pockets, while the urea group stabilizes target interactions .
MQR
Piperidine enhances solubility and bioavailability, while the quinoxaline moiety may target neurotransmitter receptors or enzymes .
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